molecular formula C10H9NS B12839562 6-Methyl-1(2H)-isoquinolinethione

6-Methyl-1(2H)-isoquinolinethione

Cat. No.: B12839562
M. Wt: 175.25 g/mol
InChI Key: ITWHUNFGCBDAQH-UHFFFAOYSA-N
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Description

6-Methyl-1(2H)-isoquinolinethione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1(2H)-isoquinolinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-methyl-1,2,3,4-tetrahydroisoquinoline with sulfur or sulfur-containing reagents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to promote cyclization and thione formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1(2H)-isoquinolinethione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thione group can yield the corresponding thiol.

    Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated, nitrated, or sulfonated isoquinoline derivatives.

Scientific Research Applications

6-Methyl-1(2H)-isoquinolinethione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-1(2H)-isoquinolinethione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the thione group but shares the isoquinoline core.

    1(2H)-Isoquinolinethione: Similar structure but without the methyl group at position 6.

    6-Methyl-1,2-benzisoxazole-3(2H)-one: Contains a similar heterocyclic ring but with an oxazole instead of a thione.

Uniqueness

6-Methyl-1(2H)-isoquinolinethione is unique due to the presence of both a methyl group and a thione group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

6-methyl-2H-isoquinoline-1-thione

InChI

InChI=1S/C10H9NS/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-6H,1H3,(H,11,12)

InChI Key

ITWHUNFGCBDAQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=S)NC=C2

Origin of Product

United States

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